molecular formula C15H12ClN3 B2380129 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine CAS No. 324008-89-1

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Cat. No.: B2380129
CAS No.: 324008-89-1
M. Wt: 269.73
InChI Key: LCEMVLFMDXNHHN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the final product.

For industrial production, the synthesis may involve the use of more efficient and scalable methods, such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance reaction rates and improve the overall efficiency of the process.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine can be compared with other similar compounds, such as:

    3-chloromethcathinone (3-CMC): A synthetic cathinone with stimulant properties.

    1-(3-chlorophenyl)piperazine (mCPP): A psychoactive compound with serotonergic activity.

Compared to these compounds, this compound exhibits unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEMVLFMDXNHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324417
Record name 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324008-89-1
Record name 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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